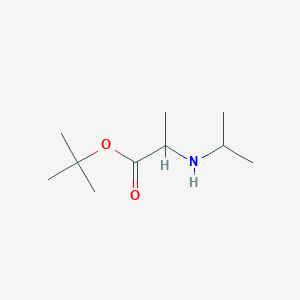

Tert-butyl isopropylalaninate

Description

tert-Butyl isopropylalaninate is a synthetic amino acid ester derivative, structurally characterized by a tert-butyl ester group and an isopropyl substituent attached to the alanine backbone. Such esters are commonly employed in peptide synthesis as protecting groups due to their stability under acidic and basic conditions, enabling selective deprotection during multi-step reactions .

Properties

Molecular Formula |

C10H21NO2 |

|---|---|

Molecular Weight |

187.28 g/mol |

IUPAC Name |

tert-butyl 2-(propan-2-ylamino)propanoate |

InChI |

InChI=1S/C10H21NO2/c1-7(2)11-8(3)9(12)13-10(4,5)6/h7-8,11H,1-6H3 |

InChI Key |

QJDINOZQEIJTII-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NC(C)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl isopropylalaninate can be synthesized through the esterification of alanine with tert-butyl alcohol and isopropyl alcohol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid or boron trifluoride etherate. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions and higher yields. The use of flow microreactors has been shown to be more efficient and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl isopropylalaninate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide or acyl chlorides in the presence of a base like pyridine.

Major Products Formed

Oxidation: The major products are carboxylic acids or ketones, depending on the reaction conditions.

Reduction: The major products are alcohols or amines.

Substitution: The major products are substituted esters or amides.

Scientific Research Applications

Tert-butyl isopropylalaninate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: It can be used in the synthesis of peptides and proteins, serving as a protecting group for amino acids.

Medicine: The compound is used in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.

Industry: It is employed in the production of polymers and other materials due to its stability and reactivity.

Mechanism of Action

The mechanism of action of tert-butyl isopropylalaninate involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new compounds. The pathways involved in its reactions include nucleophilic substitution, electrophilic addition, and radical reactions .

Comparison with Similar Compounds

Key Observations:

- Volatility : tert-Butyl alcohol’s low boiling point (82.4°C) and flash point (11°C) make it highly flammable, whereas tert-butyl esters (e.g., isopropylalaninate) are less volatile due to larger molecular structures .

- Solubility : Hydrophobicity increases with ester complexity. tert-Butyl alcohol is water-soluble, but bulkier esters (e.g., pyrrolidine carboxylate) exhibit low solubility .

Stability and Reactivity

- tert-Butyl Alcohol : Reacts violently with oxidizers (e.g., peroxides) and strong acids (producing flammable isobutylene gas). Stability concerns necessitate strict storage away from incompatible materials .

- tert-Butyl Esters: Generally stable under ambient conditions. However, ester groups may hydrolyze under prolonged exposure to strong acids/bases.

Environmental and Regulatory Considerations

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for tert-butyl isopropylalaninate, and how can reaction conditions be systematically optimized?

- Methodological Answer : Begin with a stepwise approach:

- Route Selection : Compare Boc-protection strategies (e.g., tert-butyl dicarbonate in anhydrous conditions) with alternative protecting groups. Monitor reaction efficiency via TLC or HPLC .

- Condition Optimization : Use Design of Experiments (DoE) to test variables (temperature, solvent polarity, catalyst loading). For example, evaluate dichloromethane vs. THF for steric effects in isopropyl group incorporation .

- Yield Improvement : Employ kinetic studies to identify rate-limiting steps (e.g., carbamate formation) and adjust reagent stoichiometry accordingly.

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

- Methodological Answer : Combine analytical techniques:

- NMR Spectroscopy : Use - and -NMR to confirm regioselectivity of the tert-butyl and isopropyl groups. Cross-reference with DEPT-135 for quaternary carbon verification .

- Chromatography : HPLC with UV detection (210–254 nm) to assess purity (>98%). For chiral resolution, employ chiral stationary phases (e.g., amylose derivatives) if stereoisomers are suspected .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and rule out side products like deprotected intermediates .

Q. What stability considerations are critical for storing this compound in laboratory settings?

- Methodological Answer : Conduct accelerated stability studies:

- Thermal Stability : Store aliquots at 4°C, 25°C, and 40°C for 1–3 months. Monitor degradation via periodic HPLC analysis.

- Hydrolytic Sensitivity : Test pH-dependent stability (e.g., in aqueous buffers from pH 2–9) to identify labile functional groups (e.g., ester or carbamate bonds) .

- Light Sensitivity : Expose samples to UV/visible light and quantify photodegradation products using LC-MS .

Advanced Research Questions

Q. How can conflicting data on the reactivity of this compound in nucleophilic substitution reactions be resolved?

- Methodological Answer : Apply contradiction analysis frameworks:

- Variable Isolation : Replicate studies under controlled conditions (e.g., inert atmosphere, anhydrous solvents) to exclude moisture/oxygen interference .

- Mechanistic Probes : Use isotopic labeling (e.g., ) or kinetic isotope effects (KIEs) to distinguish between and pathways .

- Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to compare transition-state energies for competing mechanisms .

Q. What strategies are effective for elucidating the stereochemical outcomes of this compound in asymmetric catalysis?

- Methodological Answer : Integrate experimental and computational tools:

- Chiral Chromatography : Use Daicel Chiralpak columns to separate enantiomers and assign configurations via circular dichroism (CD) .

- X-ray Crystallography : Co-crystallize the compound with a chiral auxiliary (e.g., Evans’ oxazolidinones) to determine absolute configuration .

- Steric Maps : Generate steric hindrance maps (e.g., using PyMol) to predict facial selectivity in catalytic cycles .

Q. How should researchers address discrepancies in toxicity profiles between this compound and structurally analogous compounds?

- Methodological Answer : Conduct comparative toxicogenomics:

- In Silico Screening : Use tools like OECD QSAR Toolbox to predict toxicity endpoints (e.g., LD, mutagenicity) and flag structural alerts .

- In Vitro Assays : Compare cytotoxicity (e.g., HepG2 cell viability) and metabolic stability (e.g., microsomal half-life) across analogs .

- Meta-Analysis : Systematically review existing data (e.g., EPA IRIS reports) to identify trends in species-specific toxicity .

Data Analysis & Reproducibility

Q. What statistical methods are recommended for analyzing dose-response relationships in this compound bioactivity studies?

- Methodological Answer :

- Nonlinear Regression : Fit data to Hill or Log-Logistic models (e.g., using GraphPad Prism) to calculate EC and Hill coefficients .

- Outlier Detection : Apply Grubbs’ test or ROUT method (Q=1%) to exclude anomalous data points.

- Power Analysis : Use G*Power to determine sample sizes ensuring ≥80% statistical power for ANOVA or t-tests .

Q. How can researchers enhance the reproducibility of kinetic studies involving this compound?

- Methodological Answer : Adopt standardized protocols:

- Reagent Batches : Source reagents (e.g., Boc-anhydride) from the same supplier/lot to minimize variability .

- Instrument Calibration : Validate HPLC/UPLC systems with certified reference standards before each run .

- Open Data : Share raw datasets (e.g., via Zenodo) with metadata on experimental conditions (temperature, humidity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.